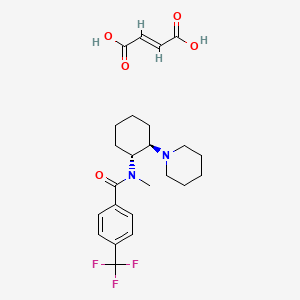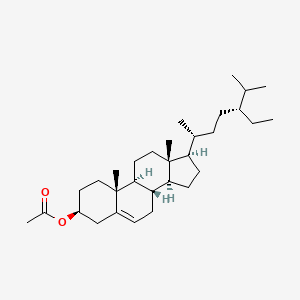
beta-Sitosterol acetate
Übersicht
Beschreibung
Beta-Sitosterol acetate is a type of chemical called a plant sterol. It’s similar to cholesterol and is found in fruits, vegetables, nuts, and seeds . It is characterized by its white, waxy appearance . Beta-Sitosterol acetate might help reduce cholesterol levels by limiting the amount of cholesterol that is able to enter the body. It can also help reduce swelling in the prostate and other tissues .
Synthesis Analysis
Beta-Sitosterol is biosynthesized in plants via the mevalonic acid pathway . An efficient synthetic route to multi-gram quantities of pure beta-Sitosterol has been described, together with the first syntheses and characterization of pure beta-Sitosterol oxides .Molecular Structure Analysis
The molecular formula of beta-Sitosterol acetate is C31H52O2 . The molecular weight is 456.7 g/mol . The IUPAC name is [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .Chemical Reactions Analysis
Beta-Sitosterol exhibits various pharmacological effects, including anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive effects .Physical And Chemical Properties Analysis
Beta-Sitosterol acetate is a steroid ester obtained by the formal condensation of the hydroxy group of beta-Sitosterol with acetic acid . It has a role as a fungal metabolite and a plant metabolite .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Beta-Sitosterol acetate has been identified to possess antimicrobial properties . It can inhibit the growth of certain bacteria and fungi, making it a potential candidate for treating infections and being incorporated into antimicrobial therapies .
Anti-Inflammatory Uses
Due to its anti-inflammatory effects , beta-Sitosterol acetate is being explored for its use in treating inflammatory conditions. It may help reduce inflammation in diseases such as arthritis and could be used to develop new anti-inflammatory drugs .
Cancer Research
Research has shown that beta-Sitosterol acetate has anticancer properties . It can inhibit the growth of cancer cells, which is promising for the development of new cancer treatments. Its application in cancer research is significant, as it offers a potential pathway for non-toxic cancer therapy .
Fertility Studies
Beta-Sitosterol acetate has been found to have antifertility effects . This application is particularly interesting in the development of contraceptives or fertility regulation methods .
Angiogenesis Modulation
The compound’s ability to affect angiogenesis —the formation of new blood vessels—is being studied. This has implications for treating diseases where angiogenesis is a factor, such as certain types of cancer and macular degeneration .
Antioxidant Properties
Beta-Sitosterol acetate also exhibits antioxidant activity , which is crucial in protecting the body against oxidative stress and cellular damage. This property is beneficial for developing treatments for diseases caused by oxidative stress .
Immunomodulatory Effects
The immunomodulatory effects of beta-Sitosterol acetate mean it could be used to modulate the immune system. This is particularly useful in autoimmune diseases and allergies, where regulating the immune response is necessary .
Antidiabetic Potential
Lastly, beta-Sitosterol acetate has shown potential in antidiabetic applications . It may be used to develop new treatments for diabetes by influencing blood sugar levels and insulin sensitivity .
Safety And Hazards
Beta-Sitosterol acetate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h11,20-21,23,25-29H,8-10,12-19H2,1-7H3/t21-,23-,25+,26+,27-,28+,29+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOIPCULUXTNY-LBKBYZTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894094 | |
| Record name | beta-Sitosterol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Sitosterol acetate | |
CAS RN |
915-05-9 | |
| Record name | β-Sitosterol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Sitosterol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000915059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitosteryl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Sitosterol acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stigmast-5-en-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-SITOSTERYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWI48DH01E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: From which natural sources has β-sitosterol acetate been isolated?
A1: β-Sitosterol acetate has been found in various plant species. Research highlights its presence in the stem bark of Salix tetrasperma Roxb. (Salicaceae) [], the stems of Alyxia sinensis [], and the leaves of Manglietia glauca [].
Q2: What is the chemical structure and formula of β-sitosterol acetate?
A2: β-Sitosterol acetate is a sterol ester. While the provided abstracts don't explicitly state the molecular formula and weight, they confirm its identification through spectroscopic analyses including MS, 1D NMR (¹H and ¹³C), and 2D NMR (H-H COSY, HSQC, and HMBC) [, , ]. These techniques are standard for elucidating the structure of organic compounds.
Q3: What biological activities have been associated with β-sitosterol acetate?
A3: While β-sitosterol acetate itself wasn't specifically tested, the methanolic extract of Salix tetrasperma Roxb., from which β-sitosterol acetate was isolated, displayed significant anti-inflammatory activity in a rat hind paw oedema model []. This suggests that β-sitosterol acetate, along with other constituents, might contribute to this observed effect.
Q4: What analytical techniques are employed to identify and quantify β-sitosterol acetate in natural extracts?
A4: Gas chromatography-mass spectrometry (GC/MS) is a key technique used to identify and quantify β-sitosterol acetate in complex mixtures extracted from plants like Manglietia glauca leaves and Notopterygium incisum roots [, ]. This technique allows for separation of different compounds within the extract followed by their identification and quantification based on their mass spectral fingerprints.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



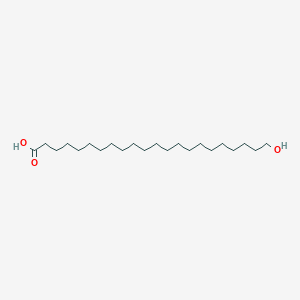

![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B1237913.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1237914.png)
![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)
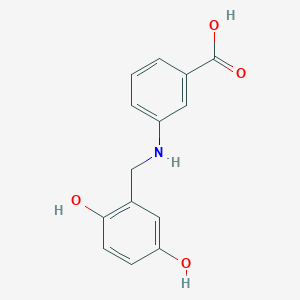

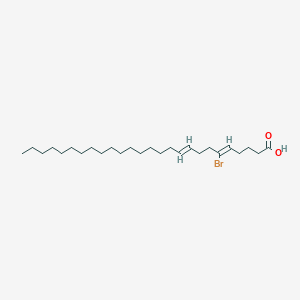
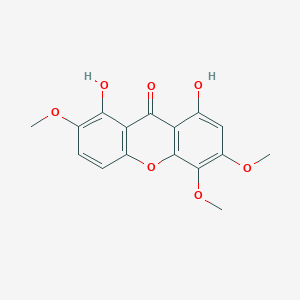
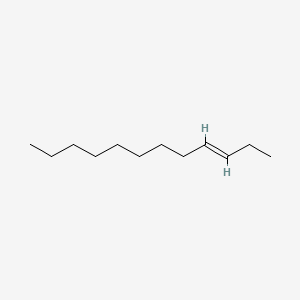

![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)
